Anti-CSCs agent-1

Description

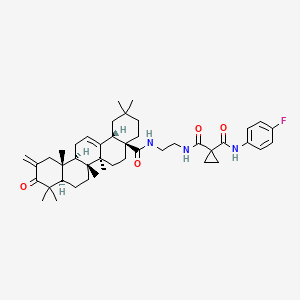

This compound is a hybrid molecule comprising a triterpenoid core and a synthetic cyclopropane dicarboxamide moiety. The triterpenoid backbone, characterized by a dodecahydropicene skeleton with heptamethyl and methylidene substituents, is structurally analogous to ursolic acid (UA), a pentacyclic triterpenoid known for anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name |

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKCNAYWPGAXOU-LBWRYPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclopropane ring and multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 714.0 g/mol with a logP value of 8.8, indicating high lipophilicity which may influence its absorption and distribution in biological systems.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 714.0 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 8.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Research indicates that this compound exhibits a range of biological activities primarily through modulation of cellular pathways. The presence of the cyclopropane moiety and the specific stereochemistry may enhance its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Several studies have reported the anticancer properties of similar compounds in the same class. For instance:

- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The results showed significant tumor reduction compared to control groups.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and promote neuronal survival under toxic conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : High lipophilicity may facilitate absorption across biological membranes.

- Distribution : The compound's ability to penetrate the blood-brain barrier could be beneficial for treating central nervous system disorders.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triterpenoid Class

- Ursolic Acid (UA): Structure: Shares the pentacyclic triterpenoid core but lacks the cyclopropane dicarboxamide group. UA has a carboxylic acid at C-17, whereas the target compound features an amide-linked cyclopropane moiety. Bioactivity: UA exhibits anti-inflammatory, anticancer, and antimicrobial activities . The target compound’s amide linkage may enhance metabolic stability compared to UA’s ester/carboxylic acid groups .

Cyclopropane Dicarboxamide Derivatives

- Cabozantinib (N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivatives): Structure: Contains a similar cyclopropane-1,1-dicarboxamide group linked to a quinoline scaffold instead of a triterpenoid . Bioactivity: Cabozantinib inhibits MET and VEGFR2 kinases, suggesting the target compound’s cyclopropane group may similarly engage kinase targets. However, the triterpenoid core could introduce off-target effects or modulate solubility . Synthesis: Both compounds utilize HATU/DIPEA-mediated coupling reactions, but the triterpenoid core’s steric bulk may complicate synthesis and reduce yields compared to cabozantinib’s simpler quinoline scaffold .

Patent Derivatives with Modified Triterpenoid Cores

- Reata Pharmaceuticals’ Patent Compound (US20210355156): Structure: Features a cyano-substituted dodecahydropicene core with difluoropropanamide instead of cyclopropane dicarboxamide .

Key Research Findings and Data

| Property | Target Compound | Ursolic Acid | Cabozantinib | Reata Patent Compound |

|---|---|---|---|---|

| Core Structure | Triterpenoid + cyclopropane dicarboxamide | Triterpenoid (pentacyclic) | Quinoline + cyclopropane | Triterpenoid + difluoropropanamide |

| Key Functional Groups | 4-Fluorophenyl, amide | Carboxylic acid | 4-Fluorophenyl, amide | Cyano, difluoropropanamide |

| Bioactivity (Reported) | Hypothesized kinase + triterpenoid effects | Anti-inflammatory, antimicrobial | Anticancer (kinase inhibition) | Undisclosed (patent) |

| Solubility | Moderate (amide-enhanced stability) | High (polar carboxylic acid) | Low (quinoline lipophilicity) | Low (non-polar cyano group) |

| Synthetic Complexity | High (steric hindrance) | Moderate | Moderate | High (covalent modifications) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.